molecular formula C14H20N2O4 B3019316 2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid CAS No. 2126160-47-0

2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No. B3019316
CAS RN: 2126160-47-0
M. Wt: 280.324
InChI Key: KRXCFRMXKJBUKZ-UHFFFAOYSA-N
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Description

The compound "2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid" is a chemical entity that appears to be related to a class of organic compounds known for their heterocyclic structure containing both pyrrole and pyrazine rings. This type of structure is often found in compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reactivity of tetrahydropyridine derivatives with hydrazines under acidic conditions has been explored, leading to various products depending on the reaction conditions . Similarly, the synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, was achieved using Boc-tetramic acid and benzylidenemalononitrile with organocatalysts . These studies suggest that the synthesis of the compound might involve similar strategies, such as the use of Boc-protected intermediates and reactions with hydrazines.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a Boc group (tert-butoxycarbonyl), which is a common protecting group in organic synthesis, and a heterocyclic framework. The structure of the synthesized compounds is typically confirmed using techniques such as high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . These methods would be essential for confirming the structure of "this compound" as well.

Chemical Reactions Analysis

The reactivity of related compounds has been shown to be quite versatile. For example, the reaction of 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene with enamines can lead to different products depending on the choice of solvents and temperatures, indicating a potential for diverse chemical transformations . This suggests that the compound may also exhibit a range of reactivity, allowing for the synthesis of various derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds have been synthesized and characterized. For example, the synthesis of fluorinated pyrazole-4-carboxylic acids involved acylation and reaction with alkyl hydrazines, leading to compounds that could be separated by column chromatography . This indicates that such compounds can be isolated and purified, which is important for their characterization and potential application.

Mechanism of Action

Target of Action

The compound is known to be used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Biochemical Pathways

As a component of protac molecules, it would be involved in the process of targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

Pharmacokinetics

The boc group is known to increase the lipophilicity of compounds, which can enhance membrane permeability and thus absorption and distribution . The Boc group can also protect amines from metabolic degradation .

Result of Action

The result of the action of this compound would depend on the specific proteins targeted by the PROTAC molecule of which it is a part . By leading to the degradation of target proteins, it could potentially alter cellular processes in which these proteins are involved .

Action Environment

Environmental factors such as pH and temperature can influence the stability of the Boc group and thus the action of this compound . For example, the Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by the pH of its environment.

Future Directions

The compound could potentially be used in the development of PROTACs for targeted protein degradation . This is a promising area of research with potential applications in drug development and therapeutic interventions.

properties

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-9-10-5-6-11(12(17)18)16(10)8-7-15(9)13(19)20-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXCFRMXKJBUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126160-47-0
Record name 2-[(tert-butoxy)carbonyl]-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
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